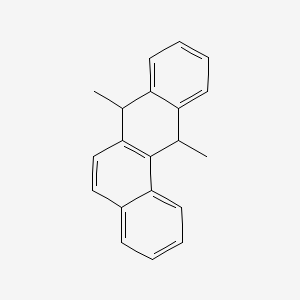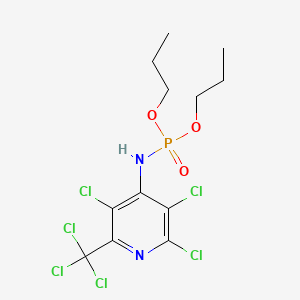
Phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridyl)-, dipropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridyl)-, dipropyl ester is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a phosphoramidic acid group attached to a pyridyl ring substituted with trichloromethyl and trichloro groups. The dipropyl ester moiety further enhances its chemical reactivity and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridyl)-, dipropyl ester typically involves the reaction of phosphoramidic acid derivatives with pyridyl compounds under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired ester. Specific reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous processes. The use of advanced reactors and purification techniques ensures the consistent quality and scalability of the product. Safety measures and environmental considerations are also integral to the industrial production process.
化学反応の分析
Types of Reactions
Phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridyl)-, dipropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The trichloro and trichloromethyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted pyridyl compounds.
科学的研究の応用
Phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridyl)-, dipropyl ester has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridyl)-, dipropyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.
類似化合物との比較
Similar Compounds
- Phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridyl)-, dioctyl ester
- Phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridyl)-, dimethyl ester
Uniqueness
Phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridyl)-, dipropyl ester is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it suitable for specific applications in research and industry.
特性
CAS番号 |
24241-87-0 |
|---|---|
分子式 |
C12H15Cl6N2O3P |
分子量 |
478.9 g/mol |
IUPAC名 |
2,3,5-trichloro-N-dipropoxyphosphoryl-6-(trichloromethyl)pyridin-4-amine |
InChI |
InChI=1S/C12H15Cl6N2O3P/c1-3-5-22-24(21,23-6-4-2)20-9-7(13)10(12(16,17)18)19-11(15)8(9)14/h3-6H2,1-2H3,(H,19,20,21) |
InChIキー |
DTVSDKLVMNWWRR-UHFFFAOYSA-N |
正規SMILES |
CCCOP(=O)(NC1=C(C(=NC(=C1Cl)Cl)C(Cl)(Cl)Cl)Cl)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14689696.png)
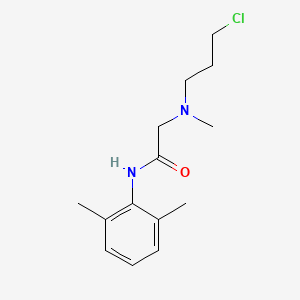

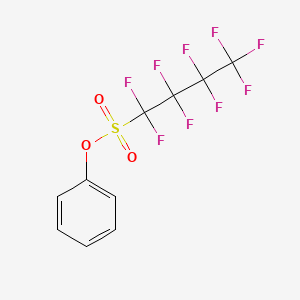
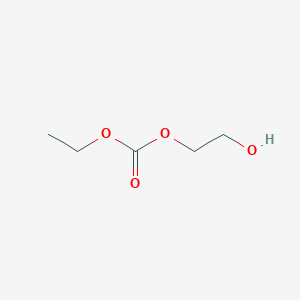
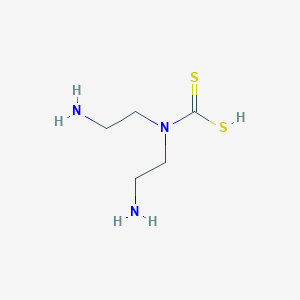

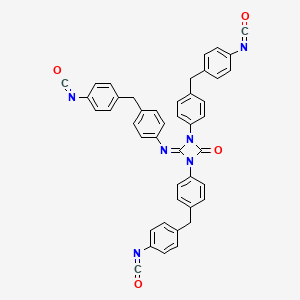

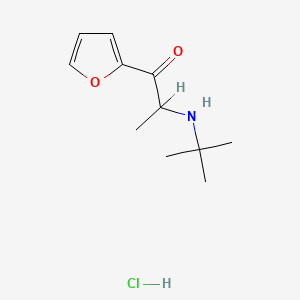
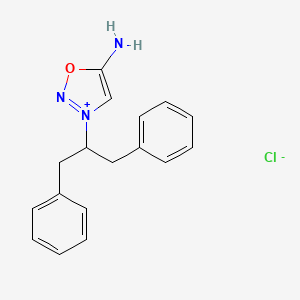
![2-[(1-Hydroxycyclohexyl)methyl]benzamide](/img/structure/B14689738.png)
